
Sodium peroxocarbonate
Descripción general
Descripción
Sodium peroxocarbonate, also known as sodium percarbonate or sodium permonocarbonate, is a chemical compound with the formula Na2CO4 . It is a colorless, crystalline, hygroscopic, and water-soluble solid . It is sometimes abbreviated as SPC and contains 32.5% by weight of hydrogen peroxide . The product is used in some eco-friendly bleaches and other cleaning products .
Synthesis Analysis
The electrochemical synthesis of Sodium peroxocarbonate has been described . The effects of experimental conditions such as current density, electrolyte concentration, and anode materials on the formation of Sodium peroxocarbonate have been investigated .
Molecular Structure Analysis
At room temperature, solid Sodium peroxocarbonate has the orthorhombic crystal structure, with the Cmca crystallographic space group . The structure changes to Pbca as the crystals are cooled below about -30 °C . The molecular formula of Sodium peroxocarbonate is CNaO4- .
Chemical Reactions Analysis
Sodium peroxocarbonate has been used in various chemical reactions . For instance, it has been used as an oxidizing agent in the degradation of amoxicillin antibiotic in wastewaters .
Physical And Chemical Properties Analysis
Sodium peroxocarbonate is a colorless, crystalline, hygroscopic, and water-soluble solid . It has a molecular weight of 99.00 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . Its exact mass is 98.96942776 g/mol . Its topological polar surface area is 72.4 Ų . It has a heavy atom count of 6 . It has a formal charge of -1 . Its complexity is 33.4 .
Aplicaciones Científicas De Investigación
Electrochemical Synthesis : Ruiz-Ruiz et al. (2014) described a method for synthesizing sodium peroxocarbonate through electoxidation of carbonate on conductive-diamond thin film electrodes. This method, conducted in sodium carbonate solution at room temperature, identified optimal conditions for formation, including specific current density and electrolyte concentration (Ruiz-Ruiz, Meas, Ortega‐Borges, & Baizabal, 2014).
Water Disinfection : Velazquez Peña (2017) focused on the electrosynthesis of peroxocarbonates for water disinfection, using boron-doped diamond electrodes and various carbonate materials. The study highlighted the role of current density and pH in optimizing peroxocarbonate synthesis (Velazquez Peña, 2017).
Detoxication of Solutions : Sklyarova et al. (2007) explored detoxication of spent bleaching-fixative solutions using sodium peroxocarbonate. The study presented methods for minimizing the expenditure of the oxidizing agent and recovering valuable components (Sklyarova, Grekov, & Andreeva, 2007).
Oxidant Production for Refractory Compound Treatment : Serrano (2021) critically reviewed the electrochemical production of peroxo-compounds like peroxosulfates, peroxocarbonates, and peroxophosphates, for treating refractory compounds. This included a discussion on influencing factors like electrode material and additives (Serrano, 2021).
Peroxo Compound Formation Mechanism : Aresta et al. (1996) investigated the formation of rhodium peroxocarbonate from CO2 and [RhCl(eta(2)-O(2))(P)(3)], showing that formation proceeds through O-O bond cleavage and CO2 insertion (Aresta, Tommasi, Quaranta, Fragale, Mascetti, Tranquille, Galan, & Fouassier, 1996).
Electrochemical Production of Peroxodicarbonate : Chardon et al. (2017) conducted a study on the electrochemical synthesis of peroxodicarbonate on boron-doped diamond anodes, identifying optimal conditions for industrial applications (Chardon, Matthée, Neuber, Fryda, & Comninellis, 2017).
Leaching of Lead Sludge in Copper Production : Zhumakynbai et al. (2023) presented results on the leaching of lead sludge in copper production using sodium peroxocarbonate, achieving high extraction of rhenium (Zhumakynbai, Shaimerden, Berdikulova, Ondiris, Khamidulla, & Seidakhmetova, 2023).
Laser Bleaching of Cellulosic Fabrics : Ouchi and Sakai (2003) explored the effective bleaching of natural colored compounds on cellulosic fabrics using sodium peroxocarbonate solutions and excimer lasers, demonstrating suppressed tensile strength decrease (Ouchi & Sakai, 2003).
Safety and Hazards
Sodium peroxocarbonate is harmful if swallowed . It causes serious eye damage . It may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces . It is also recommended to take any precaution to avoid mixing with combustibles . Protective gloves/eye protection/face protection should be worn when handling Sodium peroxocarbonate .
Direcciones Futuras
Sodium peroxocarbonate has been used in the electrochemical production of peroxocarbonate . It has also been used as a bleaching agent for waste paper, native wood, and wood fibers . The future directions of Sodium peroxocarbonate research could involve further exploration of its applications in various fields .
Propiedades
IUPAC Name |
sodium;oxido carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O4.Na/c2-1(3)5-4;/h4H,(H,2,3);/q;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNQXXOSWHCCOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])O[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNaO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4452-58-8 (di-hydrochloride salt) | |
| Record name | Sodium peroxocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00162753 | |
| Record name | Sodium peroxocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium peroxocarbonate | |
CAS RN |
14455-47-1 | |
| Record name | Sodium peroxocarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium peroxocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



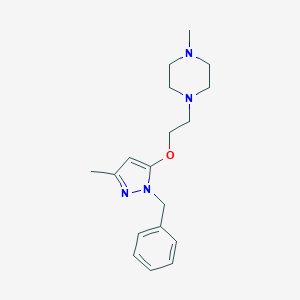
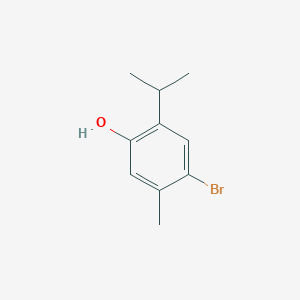

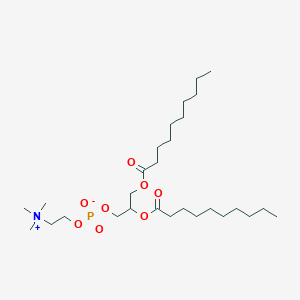
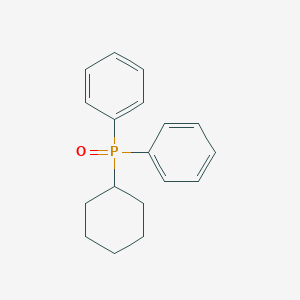
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)


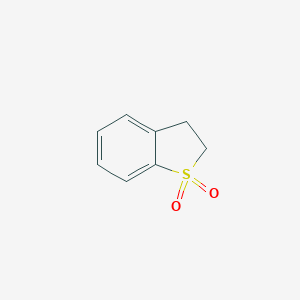

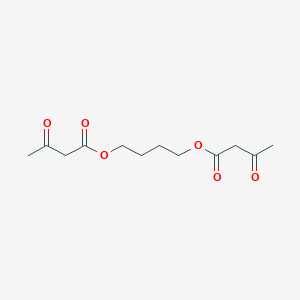
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
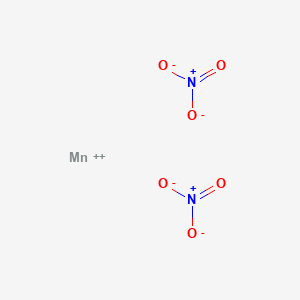
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)